Methyl 3-amino-4-isopropoxybenzoate

Description

The exact mass of the compound Methyl 3-amino-4-isopropoxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-amino-4-isopropoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-4-isopropoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

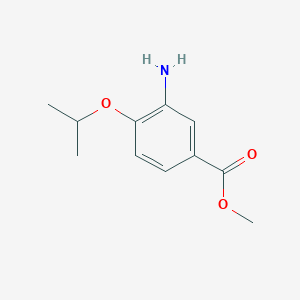

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEMBXXFMPWKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271464 | |

| Record name | Methyl 3-amino-4-(1-methylethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927802-56-0 | |

| Record name | Methyl 3-amino-4-(1-methylethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927802-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4-(1-methylethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-4-(propan-2-yloxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Potential Applications of Methyl 3-amino-4-isopropoxybenzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 3-amino-4-isopropoxybenzoate, a novel benzocaine analogue. As this compound is not readily catalogued with a registered CAS number, this document serves as a vital resource for researchers in medicinal chemistry and drug development. It outlines a detailed, field-proven synthetic pathway, predicts its physicochemical and spectroscopic properties based on analogous compounds, and explores its potential applications as a versatile building block in contemporary drug discovery. Furthermore, this guide provides insights into the process of registering a novel chemical substance to obtain a CAS number, empowering researchers to formally document their innovations.

Introduction: The Case for a Novel Benzocaine Analogue

The landscape of drug discovery is in constant pursuit of novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles. Substituted aminobenzoates are a well-established class of compounds with a rich history in medicinal chemistry, serving as the foundation for local anesthetics, anti-inflammatory agents, and targeted cancer therapies. While common derivatives such as methyl 3-amino-4-hydroxybenzoate and its methoxy counterpart are widely utilized, the exploration of other alkoxy substitutions remains a promising avenue for innovation.

This guide focuses on Methyl 3-amino-4-isopropoxybenzoate, a compound that, despite its potential, lacks a designated CAS (Chemical Abstracts Service) number, indicating it is not a commonly synthesized or commercially available entity. The introduction of an isopropoxy group in place of a hydroxyl or methoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][][3][4] This alteration, a classic example of bioisosteric replacement, can be a strategic move in lead optimization to enhance a drug candidate's performance.[5][6][7][8]

This document is structured to provide a comprehensive, practical resource for researchers. It begins by proposing a robust synthetic route to Methyl 3-amino-4-isopropoxybenzoate, followed by a detailed prediction of its key physicochemical and spectroscopic characteristics. The guide then delves into the potential applications of this novel compound in drug development, drawing parallels with established aminobenzoate analogues. Finally, for researchers who successfully synthesize this and other novel compounds, a section is dedicated to navigating the process of obtaining a CAS number.

Proposed Synthesis of Methyl 3-amino-4-isopropoxybenzoate

The synthesis of Methyl 3-amino-4-isopropoxybenzoate can be logically approached in a three-step sequence starting from the readily available methyl 4-hydroxybenzoate. The proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for Methyl 3-amino-4-isopropoxybenzoate.

Step 1: Nitration of Methyl 4-hydroxybenzoate

The initial step involves the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring of methyl 4-hydroxybenzoate. The hydroxyl group is an activating, ortho-, para-directing group. To favor substitution at the position ortho to the hydroxyl group, careful control of reaction conditions is necessary.

Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve methyl 4-hydroxybenzoate in concentrated sulfuric acid.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.[9][10][11]

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice, leading to the precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield Methyl 4-hydroxy-3-nitrobenzoate.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid like hydrochloric acid.[12][13][14][15][16]

Protocol:

-

Suspend Methyl 4-hydroxy-3-nitrobenzoate in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the mixture at reflux until the reaction is complete, as indicated by TLC.

-

Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until the pH is basic, leading to the precipitation of tin salts.

-

Filter the mixture and extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 3-amino-4-hydroxybenzoate.[17][18][19][20][21][][23]

Step 3: Williamson Ether Synthesis

The final step is the formation of the isopropyl ether via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an isopropyl halide.[24][25][26][27]

Protocol:

-

In a suitable solvent such as acetone or dimethylformamide (DMF), combine Methyl 3-amino-4-hydroxybenzoate and a weak base like potassium carbonate.

-

Add isopropyl bromide to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, Methyl 3-amino-4-isopropoxybenzoate.

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data, the properties of Methyl 3-amino-4-isopropoxybenzoate can be predicted with a reasonable degree of accuracy by extrapolating from known data of its structural analogues: Methyl 3-amino-4-hydroxybenzoate and Methyl 3-amino-4-methoxybenzoate. Quantitative Structure-Property Relationship (QSPR) models can also provide estimations.[28][29][30][31][32][33][34][35][36][37]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value for Methyl 3-amino-4-isopropoxybenzoate | Rationale and Comparative Data |

| Molecular Formula | C11H15NO3 | Based on chemical structure. |

| Molecular Weight | 209.24 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light brown solid | Analogues are typically crystalline solids. |

| Melting Point | 85 - 95 °C | Expected to be lower than Methyl 3-amino-4-hydroxybenzoate (141-143 °C) due to the bulkier isopropoxy group disrupting crystal packing, but potentially higher than an oily state due to the presence of hydrogen bonding from the amine.[35] |

| Boiling Point | > 330 °C | Higher than Methyl 3-amino-4-hydroxybenzoate (~327 °C) due to increased molecular weight.[][34] |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, ethyl acetate); sparingly soluble in water. | The isopropoxy group increases lipophilicity compared to the hydroxyl and methoxy analogues. |

| Predicted logP | ~2.5 - 3.0 | The isopropoxy group is significantly more lipophilic than a hydroxyl or methoxy group, which will increase the partition coefficient. |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the functional groups present in the molecule and comparison with similar compounds.

1H NMR (Predicted, in CDCl3, 400 MHz):

-

δ 7.6 - 7.8 (m, 2H): Aromatic protons ortho and para to the ester group.

-

δ 6.8 - 7.0 (d, 1H): Aromatic proton ortho to the isopropoxy group.

-

δ 4.5 - 4.7 (septet, 1H): Methine proton of the isopropoxy group.

-

δ 3.8 - 3.9 (s, 3H): Methyl protons of the ester group.

-

δ 3.5 - 4.0 (br s, 2H): Amine protons (exchangeable with D2O).

-

δ 1.3 - 1.4 (d, 6H): Methyl protons of the isopropoxy group.

13C NMR (Predicted, in CDCl3, 100 MHz):

-

δ ~167: Carbonyl carbon of the ester.

-

δ ~150-155: Aromatic carbon attached to the isopropoxy group.

-

δ ~140-145: Aromatic carbon attached to the amino group.

-

δ ~120-130: Quaternary aromatic carbon.

-

δ ~110-120: Aromatic CH carbons.

-

δ ~70: Methine carbon of the isopropoxy group.

-

δ ~52: Methyl carbon of the ester.

-

δ ~22: Methyl carbons of the isopropoxy group.

IR Spectroscopy (Predicted, KBr pellet, cm-1):

-

3450-3300 (two bands): N-H stretching of the primary amine.[][4][12]

-

~3050: Aromatic C-H stretching.

-

2980-2850: Aliphatic C-H stretching of the isopropoxy and methyl groups.

-

~1700: C=O stretching of the ester.[]

-

~1620: N-H bending of the primary amine.

-

~1580, ~1480: Aromatic C=C stretching.

-

~1250: Asymmetric C-O-C stretching of the aryl ether.

-

~1050: Symmetric C-O-C stretching of the aryl ether.

Mass Spectrometry (Predicted, EI):

-

M+ at m/z 209: Molecular ion peak.

-

Fragment at m/z 194: Loss of a methyl group (-CH3).

-

Fragment at m/z 178: Loss of a methoxy group (-OCH3).

-

Fragment at m/z 150: Loss of an isopropoxy radical (-OCH(CH3)2).

Potential Applications in Drug Discovery and Development

Substituted aminobenzoates are privileged scaffolds in medicinal chemistry. The unique structural features of Methyl 3-amino-4-isopropoxybenzoate make it an attractive candidate for several therapeutic areas.

Caption: Relationship between the properties of Methyl 3-amino-4-isopropoxybenzoate and its potential applications.

Role in Modulating Lipophilicity

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][][3][4][38] The isopropoxy group in Methyl 3-amino-4-isopropoxybenzoate significantly increases its lipophilicity compared to its hydroxyl and methoxy analogues. This can be advantageous in several ways:

-

Improved Membrane Permeability: Increased lipophilicity can enhance the ability of a molecule to cross cellular membranes, potentially leading to better oral bioavailability.

-

Enhanced Target Engagement: For targets located in hydrophobic pockets of proteins, a more lipophilic ligand may exhibit stronger binding affinity.

Potential for Increased Metabolic Stability

The isopropoxy group, being bulkier than a methoxy group, can sterically hinder enzymatic degradation, particularly by cytochrome P450 enzymes. This can lead to:

-

Reduced First-Pass Metabolism: A more metabolically stable compound may have a longer half-life in the body, potentially allowing for less frequent dosing.

-

Improved Safety Profile: By blocking a potential site of metabolism, the formation of reactive metabolites can sometimes be avoided.

A Versatile Building Block for Synthesis

The presence of three distinct functional groups—the amine, the ester, and the isopropoxy ether—makes Methyl 3-amino-4-isopropoxybenzoate a highly versatile intermediate for the synthesis of compound libraries. The amino group can be readily acylated, alkylated, or used in coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Obtaining a CAS Number for a Novel Chemical Substance

For researchers who successfully synthesize Methyl 3-amino-4-isopropoxybenzoate or any other novel compound, obtaining a CAS number is a crucial step for formal identification and communication within the scientific and regulatory communities.[39][40][41][42][43]

The Process Overview:

-

Preparation of Submission Package: A comprehensive data package must be compiled. This includes:

-

Unambiguous chemical structure, including stereochemistry if applicable.

-

Systematic chemical name (IUPAC or other).

-

Characterization data to prove the identity and purity of the substance. This typically includes high-resolution mass spectrometry (HRMS), 1H and 13C NMR spectroscopy, and elemental analysis.

-

-

Submission to CAS: The data package is submitted to the Chemical Abstracts Service. This can often be done through online portals.[40]

-

Review by CAS Scientists: CAS chemists will review the submitted data to verify that the substance is novel and has been adequately characterized.

-

Assignment of CAS Number: If the submission is approved, a unique CAS Registry Number is assigned to the new substance.

Caption: General workflow for obtaining a CAS number for a novel chemical substance.

Conclusion

While Methyl 3-amino-4-isopropoxybenzoate may not currently be a catalogued chemical with a CAS number, its potential as a valuable building block in drug discovery is significant. This guide provides a clear and actionable pathway for its synthesis and characterization, empowering researchers to explore its utility. The strategic incorporation of an isopropoxy group offers a compelling approach to modulating the physicochemical and pharmacokinetic properties of aminobenzoate-based drug candidates. By providing a framework for both the creation of this novel compound and the formalization of its identity through CAS registration, this guide aims to facilitate innovation at the forefront of medicinal chemistry.

References

- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875.

- BOC Sciences. (2024). Lipophilicity of Drug.

- Chem LibreTexts. (2023). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).

- Hughes, L. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

- Leeson, P. D. (2016). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 59(20), 9388–9401.

- Taylor & Francis Online. (2012). The influence of lipophilicity in drug discovery and design.

- World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid.

- ChemicalBook. (2025).

- ChemicalBook. (2025).

- Scilit. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid.

- BenchChem. (2025). A Technical Guide to CAS Number Registration for Novel Phenylpyrrolidinone Compounds.

- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.

- Semantic Scholar. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid.

- CAS.org. (n.d.). CAS Registry Services.

- ProtoQSAR. (n.d.). QSAR models.

- Proregulations. (n.d.).

- REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.

- BenchChem. (n.d.).

- PubChem. (n.d.).

- OSTI.GOV. (1994).

- Wikipedia. (n.d.).

- NIST WebBook. (n.d.).

- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.

- ACS Publications. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach.

- YouTube. (2025). How to build a better QSAR model.

- BOC Sciences. (n.d.).

- NIST WebBook. (n.d.).

- ResearchGate. (n.d.). Predictive performances of models for physicochemical properties and....

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- TutorChase. (n.d.).

- Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.

- Millersville University. (n.d.). 12. The Williamson Ether Synthesis.

- PubMed Central. (n.d.). QSAR models for predicting cathepsin B inhibition by small molecules—Continuous and binary QSAR models to classify cathepsin B inhibition activities of small molecules.

- University of North Georgia. (n.d.).

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

- ACS Publications. (n.d.).

- Reddit. (2021). Registering CAS and/or EINECS number for novel chemical.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- PrepChem.com. (n.d.).

- University of California, Irvine. (n.d.). Bioisosteres of Common Functional Groups.

- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.

- BenchChem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Anasazi Instruments. (n.d.).

- PubMed Central. (2021).

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.

- WebAssign. (n.d.).

- Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.

- RSC Education. (n.d.).

- WebAssign. (n.d.).

Sources

- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 9. ochem.weebly.com [ochem.weebly.com]

- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 11. webassign.net [webassign.net]

- 12. orgosolver.com [orgosolver.com]

- 13. scilit.com [scilit.com]

- 14. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 17. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]

- 18. Methyl 3-amino-4-hydroxybenzoate | 536-25-4 [chemicalbook.com]

- 19. nbinno.com [nbinno.com]

- 20. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

- 23. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

- 24. cactus.utahtech.edu [cactus.utahtech.edu]

- 25. community.wvu.edu [community.wvu.edu]

- 26. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 27. jk-sci.com [jk-sci.com]

- 28. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

- 29. Prediction of boiling points and melting points of aromatic compounds (Conference) | OSTI.GOV [osti.gov]

- 30. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 31. semanticscholar.org [semanticscholar.org]

- 32. youtube.com [youtube.com]

- 33. researchgate.net [researchgate.net]

- 34. tutorchase.com [tutorchase.com]

- 35. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 36. QSAR models for predicting cathepsin B inhibition by small molecules—Continuous and binary QSAR models to classify cathepsin B inhibition activities of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 37. pubs.acs.org [pubs.acs.org]

- 38. azolifesciences.com [azolifesciences.com]

- 39. pdf.benchchem.com [pdf.benchchem.com]

- 40. CAS Registry Servicesâ | CAS [cas.org]

- 41. CAS Number Application - Proregulations [proregulations.com]

- 42. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 43. reddit.com [reddit.com]

A Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of Methyl 3-amino-4-isopropoxybenzoate

Abstract

Methyl 3-amino-4-isopropoxybenzoate is a substituted anthranilate derivative with significant potential as a versatile scaffold in medicinal chemistry and drug discovery. Its molecular architecture, featuring an amino group for derivatization, a methyl ester for hydrolysis or amidation, and an isopropoxy group to modulate physicochemical properties, makes it a compelling building block. However, this compound is sparsely documented in publicly accessible literature. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing a predictive overview of its physical and chemical properties, a robust synthetic pathway, and a detailed framework for its analytical characterization. By leveraging data from structurally related analogs, this document offers a practical and scientifically grounded approach to synthesizing and validating this high-value intermediate.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and associated identifiers. Methyl 3-amino-4-isopropoxybenzoate is an aromatic compound characterized by a benzene ring with three substituents: an amino group at position 3, an isopropoxy group at position 4, and a methyl ester group at position 1.

| Identifier | Value |

| IUPAC Name | methyl 3-amino-4-propoxybenzoate |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)OC)N |

| InChI Key | HLELQEAHNDLXDC-UHFFFAOYSA-N |

| CAS Number | Not assigned or not readily available. |

Predicted Physicochemical Properties

Direct experimental data for Methyl 3-amino-4-isopropoxybenzoate is limited. The following properties are predicted based on its structure and comparison with well-characterized analogs such as Methyl 3-amino-4-methoxybenzoate and Methyl 3-amino-4-hydroxybenzoate.[1][2] The introduction of the isopropoxy group is expected to increase lipophilicity compared to methoxy or hydroxyl analogs, which influences solubility and partitioning behavior.[3]

| Property | Predicted Value | Rationale / Comparative Data |

| Appearance | White to off-white crystalline solid | Based on similar aminobenzoate esters.[4] |

| Melting Point (°C) | 75 - 85 | Slightly lower than Methyl 3-amino-4-methoxybenzoate (82-87 °C) due to the bulkier isopropoxy group potentially disrupting crystal packing.[2] |

| Boiling Point (°C) | ~330-350 at 760 mmHg | Higher than related compounds with lower molecular weight. |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, ethyl acetate, DMSO); low solubility in water. | The isopropoxy group enhances lipophilicity.[3] |

| LogP (XLogP3) | ~2.5 - 3.0 | The isopropoxy group contributes more to lipophilicity than a methoxy or hydroxyl group. |

| Topological Polar Surface Area (TPSA) | 59.6 Ų | Calculated based on the presence of the amino and ester functional groups. |

Proposed Synthesis and Experimental Protocol

The most direct and reliable method for preparing Methyl 3-amino-4-isopropoxybenzoate is via a Williamson ether synthesis, starting from the commercially available Methyl 3-amino-4-hydroxybenzoate. This approach is robust, high-yielding, and utilizes standard laboratory reagents.

Synthetic Workflow Diagram

Caption: Proposed synthesis of Methyl 3-amino-4-isopropoxybenzoate.

Step-by-Step Synthesis Protocol

This protocol describes the O-alkylation of Methyl 3-amino-4-hydroxybenzoate.

Materials and Reagents:

-

Methyl 3-amino-4-hydroxybenzoate (1.0 eq)[1]

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq), finely powdered

-

2-Bromopropane (isopropyl bromide, 1.5 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-amino-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (concentration ~0.2 M). The choice of acetonitrile, a polar aprotic solvent, is crucial as it effectively dissolves the reactants without interfering with the nucleophilic substitution.

-

Alkylation: Add 2-bromopropane (1.5 eq) to the stirring slurry.

-

Reaction Execution: Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-amino-4-isopropoxybenzoate.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a crystalline solid.

Framework for Spectroscopic and Chromatographic Characterization

A self-validating analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.4-7.6 ppm (m, 2H): Aromatic protons ortho and meta to the ester group.

-

δ ~6.8 ppm (d, 1H): Aromatic proton ortho to the isopropoxy group.

-

δ ~4.5 ppm (septet, 1H, J ≈ 6 Hz): The methine (CH) proton of the isopropoxy group.

-

δ ~3.8 ppm (s, 3H): The methyl (CH₃) protons of the ester group.

-

δ ~3.7 ppm (br s, 2H): The amine (NH₂) protons.

-

δ ~1.3 ppm (d, 6H, J ≈ 6 Hz): The two equivalent methyl (CH₃) protons of the isopropoxy group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~167 ppm: Carbonyl carbon (C=O) of the ester.

-

δ ~145-150 ppm: Aromatic carbons attached to oxygen and nitrogen.

-

δ ~110-125 ppm: Other aromatic carbons.

-

δ ~71 ppm: Methine carbon (CH) of the isopropoxy group.

-

δ ~52 ppm: Methyl carbon (OCH₃) of the ester.

-

δ ~22 ppm: Methyl carbons (CH₃) of the isopropoxy group.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium |

| 2980 - 2930 | C-H Stretch (aliphatic) | Medium |

| ~1710 | C=O Stretch (ester) | Strong |

| ~1610, ~1500 | C=C Stretch (aromatic) | Medium |

| ~1250 | C-O Stretch (aryl ether & ester) | Strong |

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI-MS).

-

Expected Result: A prominent molecular ion peak [M+H]⁺ at m/z 210.11. The high-resolution mass should correspond to the exact mass of the molecular formula C₁₁H₁₆NO₃⁺.

High-Performance Liquid Chromatography (HPLC)

This technique is crucial for assessing the final purity of the compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak with >98% purity.

Safety, Handling, and Storage

-

Hazard Profile: Based on analogs like Methyl 3-amino-4-methylbenzoate, this compound should be handled as a potential irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7]

-

Handling: Avoid breathing dust and contact with skin and eyes. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

Potential Applications in Drug Discovery

Methyl 3-amino-4-isopropoxybenzoate is a valuable building block for several reasons:

-

Scaffold for Kinase Inhibitors: The aminobenzoate core is a well-established scaffold in the development of tyrosine kinase inhibitors. For instance, the closely related Methyl 3-amino-4-methylbenzoate is a key intermediate in the synthesis of Nilotinib and Imatinib, drugs used to treat chronic myeloid leukemia (CML).[8]

-

Modulation of Physicochemical Properties: The isopropoxy group, compared to a methyl or methoxy group, increases lipophilicity and can improve metabolic stability by blocking a potential site of metabolism. This modification can enhance a drug candidate's cell permeability and pharmacokinetic profile.[3]

-

Vector for Further Synthesis: The amino and ester groups provide orthogonal handles for a wide range of chemical modifications, allowing for the rapid generation of compound libraries for screening against various biological targets.

Conclusion

While direct experimental data on Methyl 3-amino-4-isopropoxybenzoate is not widely published, its properties and behavior can be reliably predicted from its structure and well-understood chemical principles. The synthetic and analytical protocols detailed in this guide provide a clear and actionable framework for its preparation and validation. As a versatile intermediate with tunable properties, Methyl 3-amino-4-isopropoxybenzoate represents a significant tool for medicinal chemists aiming to design and synthesize the next generation of therapeutic agents.

References

-

ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Available at: [Link]

-

PubChem. Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]

-

SIELC Technologies. (2018). Isopropyl 3-amino-4-methylbenzoate. Available at: [Link]

-

PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-Amino-4-isopropoxy-benzoic acid isopropyl ester. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Pharmaffiliates. Methyl 3-Amino-4-methylbenzoate. Available at: [Link]

-

NIST. Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-アミノ-4-メトキシ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility Profiling of Methyl 3-amino-4-isopropoxybenzoate in Organic Solvents

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, understanding the solubility of a compound is a cornerstone of process development, formulation, and biological assessment. Methyl 3-amino-4-isopropoxybenzoate, a substituted aminobenzoate ester, represents a class of molecules often investigated as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Its unique combination of functional groups—an aromatic amine, an ester, and an ether—creates a nuanced solubility profile that dictates its behavior in various chemical environments.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of Methyl 3-amino-4-isopropoxybenzoate. We will move beyond simple data reporting to explore the underlying physicochemical principles that govern its solubility. This document is structured to serve as a practical, hands-on manual, detailing not just the "how" but the critical "why" behind each methodological choice, ensuring a robust and reproducible approach to solubility characterization.

Part 1: Physicochemical Profile and Theoretical Solubility Assessment

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as our guiding rule, stating that substances with similar polarities are more likely to be soluble in one another.[1][2] Let's deconstruct the structure of Methyl 3-amino-4-isopropoxybenzoate to predict its behavior.

Molecular Structure:

-

IUPAC Name: Methyl 3-amino-4-isopropoxybenzoate

-

Molecular Formula: C₁₁H₁₅NO₃

-

Molecular Weight: 209.24 g/mol

Key Structural Features and Their Influence:

-

Aromatic Benzene Ring: The core phenyl ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

-

Amino Group (-NH₂): This primary amine is a polar functional group capable of acting as a hydrogen bond donor. It significantly increases the potential for interaction with polar protic solvents (e.g., alcohols, water).

-

Isopropoxy Group (-O-CH(CH₃)₂): The ether linkage introduces some polarity and a hydrogen bond acceptor site (the oxygen atom). However, the bulky, nonpolar isopropyl group contributes significant hydrophobic character.

-

Methyl Ester Group (-COOCH₃): This group is polar and contains hydrogen bond acceptor sites (the carbonyl and ether oxygens), enhancing solubility in polar solvents.

Predicted Solubility Profile: The molecule presents a classic amphipathic nature, possessing both distinct polar and nonpolar regions. This duality suggests it will not be exclusively soluble in either extremely polar or entirely nonpolar solvents. Instead, its optimal solubility will likely be found in solvents of intermediate polarity or in solvent mixtures.

The following diagram illustrates the logical workflow for this initial assessment.

Caption: Logical workflow for predicting solubility based on molecular structure.

Hypothesized Solubility in Common Organic Solvents:

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The alcohol's hydroxyl group can hydrogen bond with the amine, ester, and ether functionalities. The alkyl chain provides some nonpolar character to interact with the benzene ring. |

| Polar Aprotic | Acetone, DMSO | Moderate to High | These solvents are strong hydrogen bond acceptors, readily interacting with the amine group. They possess sufficient polarity to solvate the ester and ether groups. |

| Nonpolar Aromatic | Toluene | Moderate to Low | Toluene can engage in π-stacking with the benzene ring, but it lacks the polarity to effectively solvate the amine and ester groups, limiting overall solubility. |

| Halogenated | Dichloromethane (DCM) | Moderate | DCM has an intermediate polarity that can strike a balance, solvating both the polar functional groups and the nonpolar regions of the molecule to a reasonable extent. |

| Nonpolar Aliphatic | n-Hexane | Very Low / Insoluble | The significant polarity mismatch between hexane and the compound's functional groups will prevent effective solvation. |

| Aqueous | Water | Very Low / Insoluble | Despite the presence of hydrogen bonding groups, the large, hydrophobic surface area from the benzene ring and isopropoxy group will likely dominate, leading to poor aqueous solubility. |

Part 2: Experimental Determination of Solubility (Shake-Flask Method)

Theoretical predictions provide a valuable starting point, but empirical data is essential for accuracy. The "shake-flask" method is the gold-standard technique for determining thermodynamic solubility.[3][4][5] It involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure that equilibrium is reached, resulting in a saturated solution.

Causality Behind Experimental Choices:

-

Using Excess Solid: This is crucial to ensure that the solution becomes truly saturated. If all the solid dissolves, you are only measuring a concentration, not the solubility limit.[4]

-

Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is vital for reproducibility and relevance to specific applications.

-

Extended Equilibration Time: Reaching true thermodynamic equilibrium can be slow. A 24 to 72-hour agitation period is often necessary to ensure the dissolution process is complete.[4]

-

Phase Separation: Undissolved solid must be completely removed before analysis to avoid artificially inflating the measured concentration. High-speed centrifugation or filtration through a chemically inert filter (e.g., PTFE) is mandatory.[3][6]

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh approximately 10-20 mg of Methyl 3-amino-4-isopropoxybenzoate into several glass vials (e.g., 4 mL). Prepare one vial for each solvent to be tested, in triplicate for statistical validity.

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a multi-position stir plate or in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the suspensions vigorously for 24-48 hours. Visually confirm that excess solid remains at the end of the equilibration period.

-

-

Phase Separation:

-

Allow the vials to stand at the controlled temperature for 1-2 hours to let heavy solids settle.

-

Carefully withdraw an aliquot of the supernatant using a glass pipette.

-

Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, labeled HPLC vial. This step must be performed quickly to minimize temperature fluctuations and evaporation. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and sample the clear supernatant.

-

-

Analysis:

-

The concentration of the dissolved compound in the clear filtrate (the saturated solution) is then determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Part 3: Analytical Quantification via HPLC-UV

HPLC is the preferred method for quantifying the solute in a saturated solution due to its high specificity, sensitivity, and accuracy.

Protocol for HPLC-UV Analysis

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Methyl 3-amino-4-isopropoxybenzoate of known concentration (e.g., 1.0 mg/mL) in a solvent in which it is freely soluble (e.g., methanol or acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards with concentrations that bracket the expected solubility range.[7]

-

-

Calibration Curve Generation:

-

Inject the standard solutions into the HPLC system.

-

Plot the detector response (peak area) against the known concentration for each standard.

-

Perform a linear regression to generate a calibration curve. The curve must have a coefficient of determination (R²) of ≥0.995 to be considered valid.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution (from the shake-flask experiment) with the mobile phase to bring its concentration into the linear range of the calibration curve. A precise dilution factor must be used and recorded.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.

Solubility (mg/mL) = Calculated Concentration (mg/mL) × Dilution Factor

-

The following diagram outlines the integrated experimental and analytical workflow.

Caption: Integrated workflow for solubility determination via the shake-flask method and HPLC-UV analysis.

Part 4: Data Presentation

Quantitative solubility data should be presented clearly and concisely. A tabular format is ideal for comparing results across different solvents.

Table 1: Quantitative Solubility of Methyl 3-amino-4-isopropoxybenzoate at 25 °C

| Solvent | Solubility (mg/mL) | Standard Deviation (±) | Solubility (mol/L) | Qualitative Classification |

| Methanol | [Experimental Value] | [Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Ethanol | [Experimental Value] | [Value] | [Calculated Value] | [e.g., Soluble] |

| Acetone | [Experimental Value] | [Value] | [Calculated Value] | [e.g., Soluble] |

| Dichloromethane | [Experimental Value] | [Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Toluene | [Experimental Value] | [Value] | [Calculated Value] | [e.g., Slightly Soluble] |

| n-Hexane | [Experimental Value] | [Value] | [Calculated Value] | [e.g., Very Slightly Soluble] |

| Water | [Experimental Value] | [Value] | [Calculated Value] | [e.g., Practically Insoluble] |

Conclusion

Characterizing the solubility of a novel compound like Methyl 3-amino-4-isopropoxybenzoate requires a systematic and multi-faceted approach. By integrating a theoretical assessment based on molecular structure with the empirical rigor of the shake-flask method and HPLC-UV analysis, researchers can generate reliable and accurate solubility data. This information is not merely a physical constant; it is actionable intelligence that informs solvent selection for synthesis and purification, guides formulation strategies in drug development, and ultimately ensures the success of subsequent research endeavors.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Quora. (2017). How do you perform the shake flask method to determine solubility?

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Chromatography Forum. (2009). how can i test the solubility in hplc please?

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- A. A. K. Bosha, D. G. Izham, M. A. T. Abdel, & I. I. Yahaya. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

Sources

Spectroscopic Characterization of Methyl 3-amino-4-isopropoxybenzoate: A Technical Guide

Introduction

Methyl 3-amino-4-isopropoxybenzoate is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. As with any novel compound, a thorough structural elucidation is paramount for confirming its identity, purity, and for predicting its chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process.

This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 3-amino-4-isopropoxybenzoate. It is important to note that publicly available, experimentally verified spectra for this specific molecule (CAS No. 927802-56-0) are scarce.[1] Therefore, this document combines foundational spectroscopic principles with data from structurally analogous compounds to present a comprehensive and predictive characterization. This approach is designed to equip researchers with the knowledge to interpret experimentally acquired data for this molecule and similar substituted benzoates.

Molecular Structure and Predicted Spectroscopic Correlations

The structure of Methyl 3-amino-4-isopropoxybenzoate, with its distinct functional groups, gives rise to a unique spectroscopic fingerprint. The key structural components are:

-

A 1,2,4-trisubstituted benzene ring.

-

An amino group (-NH₂) at position 3.

-

An isopropoxy group (-OCH(CH₃)₂) at position 4.

-

A methyl ester group (-COOCH₃) at position 1.

The interplay of the electron-donating effects of the amino and isopropoxy groups and the electron-withdrawing effect of the methyl ester group significantly influences the electronic environment of the aromatic ring, which is a key factor in interpreting the NMR spectra.

Caption: A generalized workflow for NMR data acquisition.

IR Spectroscopy

-

Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Methyl 3-amino-4-isopropoxybenzoate. While based on predictive data and analogies to similar compounds, the provided chemical shifts, absorption frequencies, and fragmentation patterns serve as a reliable reference for researchers. The successful synthesis and purification of this compound should be confirmed by acquiring experimental data and comparing it against these predictions. This foundational understanding is crucial for any further investigation into the chemical and biological properties of this molecule.

References

-

PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Technical Guide to Methyl 3-amino-4-isopropoxybenzoate for the Research Scientist

An in-depth examination of the sourcing, analysis, and application of a versatile building block in contemporary drug discovery.

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Methyl 3-amino-4-isopropoxybenzoate, a substituted aminobenzoate derivative, has emerged as a compound of interest for researchers and drug development professionals. Its unique structural features, including a reactive amino group and an isopropoxy moiety that can confer favorable pharmacokinetic properties, make it a valuable starting material for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of Methyl 3-amino-4-isopropoxybenzoate, from its commercial availability and quality control to its applications in the synthesis of biologically active molecules.

Sourcing and Availability of Methyl 3-amino-4-isopropoxybenzoate

The accessibility of high-quality starting materials is a critical first step in any synthetic workflow. Methyl 3-amino-4-isopropoxybenzoate (CAS No. 927802-56-0) is available from a number of specialized chemical suppliers. The table below provides a comparative overview of several vendors offering this compound, highlighting typical purities and available quantities. Researchers should note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Purity | Available Quantities |

| AK Scientific | ≥ 95% | 100mg, 250mg, 1g |

| CymitQuimica | Not Specified | 5g |

| Matrix Scientific | Not Specified | Inquire for details |

| Thoreauchem | >95% | Inquire for details |

| Benchchem | Not Specified | Inquire for details |

Note: It is imperative for researchers to request a Certificate of Analysis (CoA) from the chosen supplier to verify the identity and purity of the compound prior to use.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of Methyl 3-amino-4-isopropoxybenzoate is essential for the reproducibility of experimental results. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Methyl 3-amino-4-isopropoxybenzoate. A typical reversed-phase HPLC method would involve a C18 column with a gradient elution system of water and acetonitrile, often with a small percentage of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. The retention time and peak area percentage are used to determine the purity of the sample.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups), the methyl ester protons (a singlet), and the amino group protons (a broad singlet). The chemical shifts and coupling constants of the aromatic protons are diagnostic of the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, further confirming its structure.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, providing additional confirmation of its identity.

Example Analytical Protocol: Purity Determination by HPLC

Below is a general protocol for the purity analysis of Methyl 3-amino-4-isopropoxybenzoate. This should be adapted and optimized for the specific instrumentation and columns available in the laboratory.

Objective: To determine the purity of a sample of Methyl 3-amino-4-isopropoxybenzoate using reversed-phase HPLC with UV detection.

Materials:

-

Methyl 3-amino-4-isopropoxybenzoate sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the Methyl 3-amino-4-isopropoxybenzoate sample.

-

Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: 254 nm.

-

Column Temperature: 30 °C.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks.

-

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminobenzoic acids are a well-established class of scaffolds in medicinal chemistry, serving as key building blocks for a diverse range of therapeutic agents.[1][2] These structures are particularly prevalent in the development of kinase inhibitors, where the amino and carboxylate groups can be readily modified to interact with the ATP-binding site of the target kinase.

While specific, publicly available examples of the direct use of Methyl 3-amino-4-isopropoxybenzoate in the synthesis of named drug candidates are not yet widespread in the literature, its structural motifs are highly relevant to contemporary drug design. The isopropoxy group, for instance, can enhance metabolic stability and improve cell permeability compared to a simple hydroxyl or methoxy group.

The general synthetic utility of this class of compounds involves the reaction of the amino group with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, or in coupling reactions) and modification of the methyl ester (e.g., hydrolysis to the carboxylic acid followed by amide bond formation).

Hypothetical Synthetic Workflow: Kinase Inhibitor Synthesis

The following diagram illustrates a plausible synthetic workflow where Methyl 3-amino-4-isopropoxybenzoate could be utilized as a key intermediate in the synthesis of a hypothetical kinase inhibitor. This workflow is representative of common synthetic strategies in medicinal chemistry.

Caption: A potential synthetic route to a kinase inhibitor using Methyl 3-amino-4-isopropoxybenzoate.

This workflow highlights the versatility of the starting material, allowing for sequential modifications at both the amino and ester functionalities to build molecular complexity and tune the pharmacological properties of the final compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 3-amino-4-isopropoxybenzoate. A thorough review of the Safety Data Sheet (SDS) provided by the supplier is mandatory before commencing any experimental work. The SDS will provide detailed information on potential hazards, personal protective equipment (PPE) requirements, and first-aid measures. In general, it is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

Methyl 3-amino-4-isopropoxybenzoate is a valuable and versatile building block for researchers engaged in drug discovery and medicinal chemistry. Its commercial availability, coupled with its potential for diverse chemical modifications, makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its sourcing, analytical characterization, and potential applications is crucial for its effective utilization in the laboratory. As the field of drug discovery continues to evolve, the strategic use of well-characterized and readily available building blocks like Methyl 3-amino-4-isopropoxybenzoate will remain a cornerstone of innovation.

References

- Benchchem. (2025).

- Benchchem. (2025).

Sources

A Technical Guide to the Novel Research Chemical: Methyl 3-amino-4-isopropoxybenzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 3-amino-4-isopropoxybenzoate, a novel research chemical with potential applications in drug discovery and materials science. As a compound with limited published data, this document synthesizes information from structurally analogous aminobenzoate esters to predict its physicochemical properties, propose a viable synthesis pathway, and hypothesize its potential research applications and mechanisms of action. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further investigation by the scientific community. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this new chemical entity.

Introduction and Chemical Identity

Methyl 3-amino-4-isopropoxybenzoate is an aromatic ester belonging to the aminobenzoic acid derivative family. Its structure features a benzene ring substituted with a methyl ester group, an amino group, and an isopropoxy group. This unique combination of functional groups suggests potential for diverse chemical reactivity and biological activity. Due to its novelty, a dedicated CAS number has not been identified at the time of this publication. For reference, the structurally related compound, 3-Amino-4-isopropoxy-benzoic acid isopropyl ester, is registered under CAS number 37912754.

The molecular structure of Methyl 3-amino-4-isopropoxybenzoate is depicted below:

Figure 1: Chemical structure of Methyl 3-amino-4-isopropoxybenzoate.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of Methyl 3-amino-4-isopropoxybenzoate, extrapolated from data on structurally similar compounds.

| Property | Predicted Value | Reference Compound(s) | Source |

| Molecular Formula | C11H15NO3 | - | - |

| Molecular Weight | 209.24 g/mol | - | - |

| Appearance | White to off-white crystalline solid | Isopropyl 3-amino-4-methylbenzoate | [1] |

| Solubility | Soluble in organic solvents (e.g., ethers, alcohols), low solubility in water | Isopropyl 3-amino-4-methylbenzoate | [1] |

| Boiling Point | ~320-340 °C (Predicted) | Isopropyl 3-amino-4-methylbenzoate (317.3 °C) | [1][2] |

| Melting Point | Not available | - | - |

| Density | ~1.1 g/cm³ (Predicted) | Isopropyl 3-amino-4-methylbenzoate (1.077 g/cm³) | [1][2] |

Proposed Synthesis Pathway

A plausible synthetic route to Methyl 3-amino-4-isopropoxybenzoate involves a two-step process starting from 3-amino-4-hydroxybenzoic acid: 1) Williamson ether synthesis to introduce the isopropoxy group, followed by 2) Fischer esterification to form the methyl ester.

Figure 2: Proposed synthesis pathway for Methyl 3-amino-4-isopropoxybenzoate.

This proposed pathway is based on standard organic synthesis methodologies for the formation of ethers and esters on substituted benzoic acids.[3]

Potential Research Applications (Hypothesized)

Derivatives of p-aminobenzoic acid (PABA) are known for a variety of pharmacological activities.[4] Based on its structural similarity to other PABA esters, Methyl 3-amino-4-isopropoxybenzoate could be investigated for the following applications:

-

Local Anesthetic: Many PABA esters, such as benzocaine, function as local anesthetics by blocking voltage-gated sodium channels in nerve membranes.[4][5] The lipophilic nature of the isopropoxy group may enhance membrane permeability and potency.

-

Pharmaceutical Intermediate: This compound can serve as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][3]

-

UV-Absorbing Agent: PABA and its derivatives are used in sunscreens due to their ability to absorb UV radiation.[6] The specific absorption spectrum of Methyl 3-amino-4-isopropoxybenzoate would need to be determined.

-

Antifibrotic and Anti-inflammatory Agent: Recent research has explored the potential of PABA esters in these therapeutic areas.[4]

Hypothesized Mechanism of Action as a Local Anesthetic

Figure 3: Hypothesized mechanism of local anesthetic action.

Proposed Experimental Protocols

Synthesis of Methyl 3-amino-4-isopropoxybenzoate

Materials:

-

3-Amino-4-hydroxybenzoic acid

-

Isopropyl bromide

-

Potassium carbonate (K2CO3), anhydrous

-

Acetone, anhydrous

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H2SO4), concentrated

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO4), anhydrous

-

Round bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

Step 1: Synthesis of 3-Amino-4-isopropoxybenzoic acid

-

To a round bottom flask, add 3-amino-4-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetone.

-

Stir the suspension and add isopropyl bromide (1.2 eq) dropwise.

-

Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with 1M HCl to a pH of ~4-5 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-amino-4-isopropoxybenzoic acid.

Step 2: Synthesis of Methyl 3-amino-4-isopropoxybenzoate

-

In a round bottom flask, dissolve 3-amino-4-isopropoxybenzoic acid (1.0 eq) in anhydrous methanol.

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Remove the ice bath and reflux the mixture for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and concentrate under reduced pressure to remove most of the methanol.

-

Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure Methyl 3-amino-4-isopropoxybenzoate.

Characterization and Analysis

The identity and purity of the synthesized Methyl 3-amino-4-isopropoxybenzoate should be confirmed using the following analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the characteristic proton and carbon signals.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., N-H stretch of the amine, C=O stretch of the ester, C-O stretches of the ether and ester).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a formic acid modifier would be a suitable starting point, similar to methods used for related compounds.[7]

Safety and Handling (Predicted)

Based on the GHS classification for the structurally similar Methyl 3-amino-4-methylbenzoate, the following hazards are predicted for Methyl 3-amino-4-isopropoxybenzoate[8]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) once available.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Core Mechanisms of Action of p-Aminobenzoic Acid Esters.

- ChemBK. (2024, April 9). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester.

- SIELC Technologies. (2018, May 16). Isopropyl 3-amino-4-methylbenzoate.

- PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- World Journal of Pharmaceutical Research. (2024, November 18). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid.

- PubChem. (n.d.). Benzocaine.

- PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate.

- DrugBank. (n.d.). ETHYL PARA AMINO BENZOATE.

- PubMed. (n.d.). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli.

- J&K Scientific. (n.d.). 3-Amino-4-methylbenzoic acid methyl ester.

- Echemi. (n.d.). Buy ISOPROPYL 3-AMINO-4-METHYL BENZOATE from Chemsigma International Co., Ltd..

- ChemicalBook. (2025, December 5). 4-ISOPROPOXYBENZOIC ACID.

- PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate.

- ChemicalBook. (n.d.). Methyl 3-amino-4-methylbenzoate synthesis.

- MedChemExpress. (n.d.). 4-Isopropoxybenzoic acid.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 3-Amino-4-methylbenzoate.

- PubChem. (n.d.). 3-Amino-4-isopropoxy-benzoic acid isopropyl ester.

- ChemicalBook. (n.d.). Methyl eugenol.

- Royal Society of Chemistry. (n.d.). Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Understanding Benzoic Acid Derivatives in Organic Synthesis.

- IndiaMART. (n.d.). Methyl 3-Amino 4-Methyl Benzoate.

- European Patent Office. (2005, December 1). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.

- Synblock. (n.d.). CAS 258273-31-3 | 3-Cyano-4-isopropoxy-benzoic acid methyl ester.

- Echemi. (2025, December 31). Isopropyl 3-amino-4-methyl benzoate.

- ChemScene. (n.d.). 681465-85-0 | Methyl 4-amino-3-isopropoxybenzoate.

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isopropyl 3-amino-4-methylbenzoate | SIELC Technologies [sielc.com]

- 8. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Modeling and Theoretical Properties of Methyl 3-amino-4-isopropoxybenzoate

Abstract: This technical guide provides an in-depth exploration of the theoretical properties of Methyl 3-amino-4-isopropoxybenzoate, a compound of interest in medicinal chemistry and materials science. We employ Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed computational protocols. By explaining the causality behind methodological choices and providing self-validating workflows, this guide aims to bridge the gap between theoretical calculations and experimental applications, fostering a deeper understanding of this molecule's potential.

Introduction

Chemical Identity and Structure

Methyl 3-amino-4-isopropoxybenzoate is an organic compound featuring a substituted benzene ring. Its structure is characterized by a methyl ester group, an amino group, and an isopropoxy group, which impart specific electronic and steric properties. While there is limited specific data available for Methyl 3-amino-4-isopropoxybenzoate, we can infer its properties from structurally similar compounds such as Methyl 3-amino-4-methylbenzoate (CAS: 18595-18-1)[1][2][3] and isopropyl 3-amino-4-methylbenzoate (CAS: 21447-47-2)[4][5][6][7]. These related molecules are often utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals.[4]

The basic chemical information for the target molecule is as follows:

-

IUPAC Name: Methyl 3-amino-4-isopropoxybenzoate

-

Molecular Formula: C11H15NO3

-

Molecular Weight: 209.24 g/mol

The 2D structure of Methyl 3-amino-4-isopropoxybenzoate is depicted below:

Rationale for Computational Analysis in a Drug Discovery Context

Computational chemistry is an indispensable tool in modern drug discovery and materials science.[8] By modeling molecular properties in silico, we can predict a compound's behavior, guide experimental design, and accelerate the development pipeline. For a molecule like Methyl 3-amino-4-isopropoxybenzoate, understanding its theoretical properties can provide insights into its reactivity, stability, and potential biological activity. This guide will focus on leveraging Density Functional Theory (DFT), a robust and widely-used computational method, to build a comprehensive profile of this molecule.[9][10][11]

Foundational Theoretical Properties: A DFT Approach

Methodology Selection: The "Why" Behind the "How"

For our theoretical investigation, we have selected Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set . This choice is deliberate and grounded in established best practices for computational organic chemistry.[9][10][11]

-

Density Functional Theory (DFT): DFT offers an excellent balance between computational cost and accuracy for many molecular systems.[12] It calculates the electronic structure of a molecule based on its electron density, which is computationally less demanding than solving the full many-electron Schrödinger equation.

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-benchmarked functionals for organic molecules.[13][14] It has demonstrated reliability in predicting geometries, vibrational frequencies, and electronic properties for a vast range of compounds.[15]

-

6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the molecular orbitals.[16]

-

The (d,p) notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These are crucial for accurately describing the anisotropic nature of chemical bonds.[16]

-

The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogens. These are important for describing systems with lone pairs, anions, or weak non-covalent interactions, as they allow the electron density to extend further from the nuclei.[12]

-

Molecular Geometry and Conformational Stability